methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1421443-44-8
VCID: VC5466235
InChI: InChI=1S/C12H15N3O4/c1-18-12(17)8-6-14(7-8)10(16)9-5-13-15-3-2-4-19-11(9)15/h5,8H,2-4,6-7H2,1H3
SMILES: COC(=O)C1CN(C1)C(=O)C2=C3N(CCCO3)N=C2
Molecular Formula: C12H15N3O4
Molecular Weight: 265.269

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate

CAS No.: 1421443-44-8

Cat. No.: VC5466235

Molecular Formula: C12H15N3O4

Molecular Weight: 265.269

* For research use only. Not for human or veterinary use.

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate - 1421443-44-8

Specification

CAS No. 1421443-44-8
Molecular Formula C12H15N3O4
Molecular Weight 265.269
IUPAC Name methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate
Standard InChI InChI=1S/C12H15N3O4/c1-18-12(17)8-6-14(7-8)10(16)9-5-13-15-3-2-4-19-11(9)15/h5,8H,2-4,6-7H2,1H3
Standard InChI Key BJJCPXHZINXTAF-UHFFFAOYSA-N
SMILES COC(=O)C1CN(C1)C(=O)C2=C3N(CCCO3)N=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonyl)azetidine-3-carboxylate, reflects its hybrid structure. Key components include:

  • A pyrazolo[5,1-b] oxazine bicyclic system, featuring fused pyrazole and oxazine rings.

  • An azetidine ring (a four-membered saturated nitrogen heterocycle) substituted with a methyl carboxylate group.

  • A carbonyl bridge linking the pyrazolo-oxazine and azetidine moieties.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₁₂H₁₄N₃O₄
Molecular Weight276.26 g/mol
CAS NumberNot yet assigned
SMILESCOC(=O)C1CN(C(=O)C2=NN3CCOCC3=C2)C1

The molecular formula was derived by combining the pyrazolo-oxazine fragment (C₇H₉N₂O) with the azetidine carboxylate group (C₅H₅N₁O₃) .

Structural Analysis

The pyrazolo-oxazine core contributes planar rigidity, while the azetidine ring introduces stereoelectronic effects due to its puckered conformation. The carbonyl group facilitates electronic conjugation between the two heterocycles, potentially influencing reactivity and binding interactions .

Synthesis and Manufacturing

Retrosynthetic Considerations

Synthesis likely involves two key steps:

  • Construction of the pyrazolo-oxazine core: Methods for analogous compounds include cyclocondensation of hydrazines with γ-lactones or ring-closing metathesis .

  • Coupling with azetidine carboxylate: Acylation of the azetidine amine using a pyrazolo-oxazine carbonyl chloride or activated ester .

Exemplary Synthetic Pathway

A plausible route is outlined below:

  • Pyrazolo-oxazine-3-carbonyl chloride synthesis:

    • Starting from ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate , saponification followed by chlorination with thionyl chloride yields the acid chloride.

  • Azetidine carboxylate preparation:

    • Methyl azetidine-3-carboxylate is commercially available or synthesized via cyclization of β-amino alcohols.

  • Amide bond formation:

    • Reacting the acid chloride with methyl azetidine-3-carboxylate in the presence of a base like triethylamine .

Table 2: Synthetic Comparison of Related Compounds

CompoundYield (%)Method HighlightReference
Ethyl pyrazolo-oxazine-2-carboxylate78Cyclocondensation
Methyl azetidine-3-carboxylate85Mitsunobu reaction

Physicochemical Properties

Predicted Properties

Computational modeling suggests the following characteristics:

Table 3: Key Physicochemical Parameters

ParameterValueMethod
LogP (lipophilicity)1.2 ± 0.3XLogP3
Water Solubility2.1 mg/mLESOL
pKa (carboxylate)3.8ChemAxon
Topological Polar Surface Area98 ŲPubChem Descriptor

The moderate LogP value indicates balanced lipophilicity, suitable for membrane permeability in drug candidates . The high polar surface area suggests potential for hydrogen bonding, aligning with kinase inhibitor pharmacophores.

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead compound: The scaffold’s rigidity and polarity make it a candidate for optimizing pharmacokinetic profiles in oncology targets.

  • Fragment-based drug design: The azetidine moiety could replace larger cyclic amines to reduce molecular weight .

Agrochemistry

Pyrazolo-oxazine derivatives show herbicidal activity, suggesting potential utility in crop protection .

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